4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride
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Overview
Description
4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride is a chemical compound with the molecular formula C₁₉H₂₉ClN₂O₂ and a molecular weight of 352.91 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride typically involves the reaction of 4-methylpiperidine with 4-(piperidin-4-ylmethoxy)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine derivatives: Compounds like 4-(piperidin-4-ylmethoxy)pyridine and other substituted piperidines share structural similarities with 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride.
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of both piperidine and benzoyl groups, which confer unique chemical and biological properties .
Biological Activity
4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, a compound with the molecular formula C₁₉H₂₉ClN₂O₂ and a molecular weight of approximately 352.91 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₉ClN₂O₂ |
Molecular Weight | 352.91 g/mol |
CAS Number | 1332531-28-8 |
MDL Number | MFCD19103438 |
Hazard Classification | Irritant |
The biological activity of this compound is largely attributed to its structural similarity to known bioactive molecules, particularly those containing the benzoylpiperidine fragment. This fragment is recognized for its role in various therapeutic applications including anti-cancer and neuroprotective properties.
Key Mechanisms
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can act as reversible inhibitors of enzymes like monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism and cancer cell proliferation .
- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells, with IC50 values indicating effective inhibition of cell growth .
Anticancer Activity
The compound has shown promising results in vitro against several cancer types:
- Breast Cancer : In studies involving MDA-MB-231 and MCF-7 cell lines, the compound exhibited IC50 values ranging from 19.9 to 75.3 µM, indicating a potential for development as an anticancer agent .
- Ovarian Cancer : Similar antiproliferative effects were noted against COV318 and OVCAR-3 cell lines, further supporting its role in cancer therapy .
Neuroprotective Properties
The structural characteristics of the compound suggest potential neuroprotective effects, which may be explored further in the context of neurodegenerative diseases.
Case Studies and Research Findings
Research has highlighted several case studies focusing on the biological activity of benzoylpiperidine derivatives:
- MAGL Inhibition Studies : A derivative similar to this compound was found to have a competitive inhibition profile with an IC50 value of 0.84 µM for MAGL, demonstrating its potential as a selective therapeutic agent .
- Antiproliferative Testing : In a comparative study, another benzoylpiperidine compound showed IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, emphasizing the significance of structural modifications in enhancing biological activity .
Properties
Molecular Formula |
C19H28N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-8-12-21(13-9-15)19(22)17-2-4-18(5-3-17)23-14-16-6-10-20-11-7-16/h2-5,15-16,20H,6-14H2,1H3 |
InChI Key |
PYGINGCOWRRPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3 |
Origin of Product |
United States |
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